molecular formula C19H16BrFN4O3S B11501802 4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11501802
M. Wt: 479.3 g/mol
InChI Key: RPAUZXHQHCSHKS-UHFFFAOYSA-N
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Description

4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine and fluorine atoms, along with an imidazolidinone ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the thioxo group: This step involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent, such as Lawesson’s reagent.

    Bromination and fluorination:

    Coupling with benzamide: The final step involves the coupling of the substituted imidazolidinone with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobenzamide: A simpler analog with similar functional groups but lacking the imidazolidinone ring.

    N-(4-bromobenzoyl)-N-(4-fluorophenyl)methylbenzamide: A structurally related compound with different substitution patterns.

Uniqueness

4-bromo-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H16BrFN4O3S

Molecular Weight

479.3 g/mol

IUPAC Name

4-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C19H16BrFN4O3S/c1-24-18(28)15(10-16(26)22-14-5-3-2-4-13(14)21)25(19(24)29)23-17(27)11-6-8-12(20)9-7-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27)

InChI Key

RPAUZXHQHCSHKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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